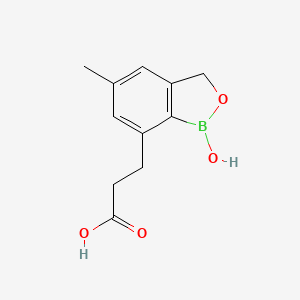
1,2,7,8-Tetrahydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,7,8-Tetrahydroxyanthracene-9,10-dione, also known as quinalizarin, is a tetrahydroxyanthraquinone with the molecular formula C14H8O6. This compound is characterized by the presence of four hydroxyl groups at the 1, 2, 7, and 8 positions on the anthracene ring system, and two ketone groups at the 9 and 10 positions. It is a red solid that is soluble in ethanol and exhibits unique chemical properties due to its structure .
Vorbereitungsmethoden
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dihydroxyanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione using a great excess of fuming sulfuric acid, followed by hydrolysis . Industrial production methods typically involve similar oxidation processes, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
1,2,7,8-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include strong oxidizing agents like fuming sulfuric acid and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,2,7,8-Tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,2,7,8-tetrahydroxyanthracene-9,10-dione involves its role as an inhibitor of protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth and survival. By inhibiting CK2, the compound can induce apoptosis in certain cancer cells. The molecular targets and pathways involved include the phosphorylation of serine and threonine residues on target proteins .
Vergleich Mit ähnlichen Verbindungen
1,2,7,8-Tetrahydroxyanthracene-9,10-dione can be compared with other similar compounds such as:
1,2,5,8-Tetrahydroxyanthracene-9,10-dione: This compound also has four hydroxyl groups but at different positions, leading to different chemical properties and applications.
2,3,6,7-Tetrahydroxyanthracene-9,10-dione: Another tetrahydroxyanthraquinone with hydroxyl groups at different positions, used in different industrial applications.
9,10-Dimethyl-9,10-ethanoanthracene: A derivative with a rigid ethano-bridged backbone, used in organic electronics and supramolecular chemistry.
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
68844-88-2 |
|---|---|
Molekularformel |
C14H8O6 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
1,2,7,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-7-3-1-5-9(12(7)18)14(20)10-6(11(5)17)2-4-8(16)13(10)19/h1-4,15-16,18-19H |
InChI-Schlüssel |
CMMMCIQSAAAWPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


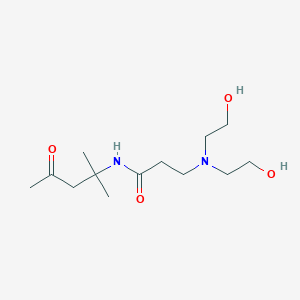
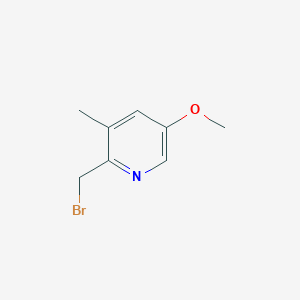
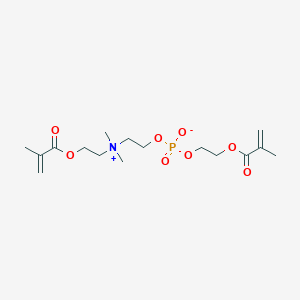
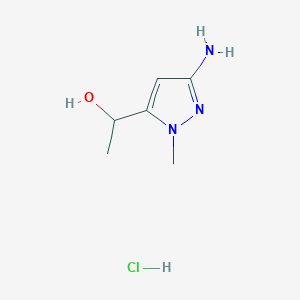
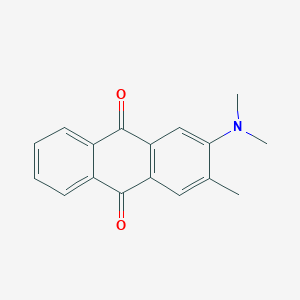

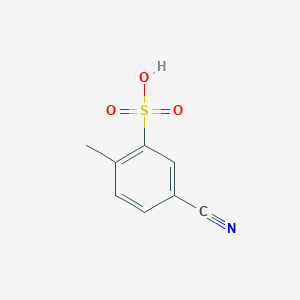
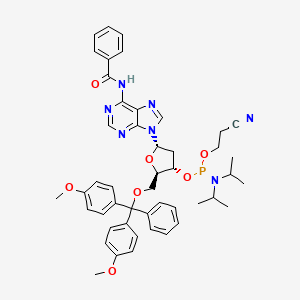
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
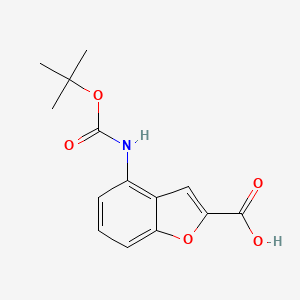
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
